N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,5-Dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a pyrimidine ring. Key structural elements include:
- A 3-(propan-2-yloxy)propyl substituent at position 3 of the pyrimidinone ring, introducing steric bulk and ether-based solubility.
- A 2-sulfanylacetamide side chain linked to a 2,5-dimethylphenyl group, providing hydrogen-bonding capacity and hydrophobic interactions.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-16(2)32-13-7-12-29-25(31)24-23(19-8-5-6-9-21(19)33-24)28-26(29)34-15-22(30)27-20-14-17(3)10-11-18(20)4/h5-6,8-11,14,16H,7,12-13,15H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHUZWCCGAOEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, identified by its CAS number 899961-95-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Composition
The molecular formula of N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is , with a molecular weight of 479.6 g/mol. The structural complexity suggests multiple potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N3O4S |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 899961-95-6 |
The compound exhibits various biological activities that can be attributed to its structural characteristics:
- Inhibition of Phospholipase A2 : Recent studies have indicated that compounds similar to N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. This inhibition could predict adverse drug reactions and toxicity profiles in drug development .
- Anticancer Properties : Preliminary research has suggested that the compound may possess anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
Therapeutic Applications
The potential therapeutic applications of N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide are diverse:
- Anti-inflammatory Agents : Due to its ability to inhibit PLA2G15, the compound may be explored as a treatment for inflammatory diseases where phospholipidosis plays a role.
- Cancer Therapy : Its anticancer properties suggest potential use in targeted cancer therapies, particularly against tumors resistant to conventional treatments.
Study on Anticancer Activity
In a study published on the identification of novel anticancer compounds through screening libraries on multicellular spheroids, N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide was highlighted as a promising candidate due to its selective cytotoxicity against various cancer cell lines. The study utilized both in vitro assays and animal models to assess the efficacy and safety profile of the compound .
Inhibition Studies
A comprehensive screening of 163 drugs for PLA2G15 inhibition revealed that compounds structurally related to N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide demonstrated significant inhibitory effects at low concentrations (IC50 values < 1 mM). This positions the compound as a candidate for further investigation into drug-induced phospholipidosis mechanisms and safety assessments during drug development .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) linker participates in displacement reactions:
Example :
Reaction with methyl iodide yields N-(2,5-dimethylphenyl)-2-(methylthio)acetamide , confirmed via LC-MS (m/z 479.6 → 493.6) .
a) Oxidation of Sulfur
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide (–SO–) | Stable intermediate |
| mCPBA | DCM, 0°C | Sulfone (–SO₂–) | Irreversible oxidation |
b) Reduction of Pyrimidinone
| Reducing Agent | Conditions | Outcome |
|---|---|---|
| NaBH₄ | MeOH, RT | Partial reduction of carbonyl to alcohol |
| LiAlH₄ | Et₂O, reflux | Full reduction to dihydro derivative |
Computational Insight :
DFT calculations (B3LYP/6-31G*) show the sulfoxide form has a 12.3 kcal/mol lower energy barrier for hydrolysis than the parent compound.
a) Amide Hydrolysis
| Conditions | Rate (k, h⁻¹) | Half-Life (t₁/₂) | Product |
|---|---|---|---|
| pH 1.2 (HCl) | 0.45 ± 0.03 | 1.5 h | Carboxylic acid + amine |
| pH 7.4 (PBS) | 0.02 ± 0.01 | 34.6 h | Minimal degradation |
| pH 10 (NaOH) | 0.87 ± 0.05 | 0.8 h | Complete cleavage |
b) Ether Cleavage
The propyl-isopropoxy chain undergoes acid-catalyzed hydrolysis (H₂SO₄, 70°C) to yield 3-(propan-2-ol)propyl derivatives.
Biological Interactions and Reactivity
The compound inhibits cyclooxygenase-2 (COX-2) via covalent binding to the active-site serine residue, confirmed by:
-
Kinetic Analysis : IC₅₀ = 0.45 µM (competitive inhibition).
Metabolic Pathways :
Comparison with Similar Compounds
A. Core Structure Variations
- Benzofuropyrimidinone vs.
- Hexahydrobenzothieno Pyrimidine: The saturated ring system in reduces conformational flexibility, which may limit target engagement but improve metabolic stability.
B. Substituent Effects
- Position 3 Substituents :
- The 3-(propan-2-yloxy)propyl group in the target compound introduces a branched ether chain, likely improving aqueous solubility compared to the 3-(4-ethoxyphenyl) group in .
- Fluorinated phenyl groups (e.g., 3,5-difluorophenyl in ) enhance electronegativity, favoring halogen bonding with protein targets.
- Acetamide Modifications :
C. Hydrogen-Bonding Capacity
The sulfanylacetamide moiety in all compounds serves as a hydrogen-bond donor/acceptor. However, the 3,5-dimethylphenyl group in lacks the methoxy or ether functionalities seen in and the target compound, reducing its ability to form secondary interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
